
5-azidopentanoic acid N-hydroxysuccinimide ester
Overview
Description
N3-C4-NHS ester: is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It is a reagent used in click chemistry, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3-C4-NHS ester involves the reaction of an azide-containing compound with an N-hydroxysuccinimide ester. The reaction typically occurs in the presence of a base such as triethylamine, under mild conditions. The azide group is introduced through a nucleophilic substitution reaction, where a halogenated precursor is reacted with sodium azide .
Industrial Production Methods: Industrial production of N3-C4-NHS ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: N3-C4-NHS ester primarily undergoes click chemistry reactions, specifically:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group of N3-C4-NHS ester reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne or bicyclononyne
Common Reagents and Conditions:
CuAAC: Copper (I) iodide or copper (II) sulfate with a reducing agent such as sodium ascorbate.
SPAAC: No catalyst required; reactions typically occur at room temperature
Major Products:
CuAAC: Formation of 1,2,3-triazole derivatives.
SPAAC: Formation of triazole rings without the need for a copper catalyst
Scientific Research Applications
Chemistry: N3-C4-NHS ester is widely used in the synthesis of antibody-drug conjugates (ADCs), which are crucial in targeted cancer therapy. It serves as a linker that connects the antibody to the cytotoxic drug, ensuring stability and specificity .
Biology: In biological research, N3-C4-NHS ester is used for labeling and tracking biomolecules. Its ability to undergo click chemistry reactions makes it a valuable tool for bioconjugation and imaging studies .
Medicine: In medicine, N3-C4-NHS ester is used in the development of targeted drug delivery systems. Its role in ADCs allows for the precise delivery of therapeutic agents to cancer cells, minimizing side effects and improving treatment efficacy .
Industry: In the industrial sector, N3-C4-NHS ester is used in the production of diagnostic tools and biosensors. Its ability to form stable conjugates with various biomolecules makes it an essential component in the development of advanced diagnostic technologies .
Mechanism of Action
N3-C4-NHS ester exerts its effects through its azide group, which participates in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole rings. This reaction is highly specific and efficient, making N3-C4-NHS ester a valuable tool for bioconjugation .
Molecular Targets and Pathways:
Azide Group: The azide group targets alkyne groups in biomolecules, facilitating the formation of stable triazole rings.
Pathways: The primary pathway involves the copper-catalyzed azide-alkyne cycloaddition reaction, which is widely used in bioconjugation and drug development
Comparison with Similar Compounds
N3-C2-NHS ester: Similar to N3-C4-NHS ester but with a shorter carbon chain.
N3-C6-NHS ester: Similar to N3-C4-NHS ester but with a longer carbon chain.
Uniqueness: N3-C4-NHS ester is unique due to its optimal carbon chain length, which provides a balance between reactivity and stability. This makes it particularly suitable for use in the synthesis of antibody-drug conjugates and other bioconjugation applications .
Biological Activity
5-Azidopentanoic acid N-hydroxysuccinimide ester (AP-NHS) is a compound of significant interest in bioconjugation chemistry due to its unique reactivity and ability to form stable linkages with biomolecules. This article examines the biological activity of AP-NHS, focusing on its mechanism of action, biochemical properties, cellular effects, and applications in drug delivery systems.
Target of Action
AP-NHS primarily targets primary amines (-NH2) found in proteins, amine-modified oligonucleotides, and other amine-containing molecules. The compound features an azide group that can engage in "Click Chemistry," specifically reacting with alkynes to form stable triazole linkages, which are crucial for bioconjugation processes .
Mode of Action
The azide group in AP-NHS allows for selective labeling of biomolecules. Upon reaction with alkyne-containing partners, it facilitates the formation of a covalent bond that enhances the stability and functionality of the resultant conjugate. This property is particularly useful in creating targeted drug delivery systems and imaging agents.
Biochemical Interactions
AP-NHS interacts with various biomolecules, influencing their activity and function. It can act as a substrate or inhibitor for specific enzymes, leading to changes in catalytic activity. The interactions may involve covalent bonding, hydrogen bonding, or van der Waals forces, depending on the biochemical context .
Cellular Effects
The compound has profound effects on cellular processes. It can modulate cell signaling pathways and gene expression by influencing the activity of signaling proteins. For instance, AP-NHS can alter transcription factor interactions, thereby affecting gene transcription and cellular responses to stimuli .
Case Studies
- Drug Delivery Systems : AP-NHS has been utilized in developing advanced drug delivery systems. In a study involving pancreatic cancer therapy, AP-NHS was incorporated into a triple-loaded albumin conjugate. The resulting prodrug demonstrated reduced toxicity compared to free drugs while maintaining efficacy upon enzymatic activation by β-glucuronidase .
- Click Chemistry Applications : Research highlights the application of AP-NHS in synthesizing bioconjugates through click chemistry. For example, it was used to create conjugates with oligonucleotides, enhancing their stability and targeting capabilities in cancer treatment protocols .
Dosage Effects
The biological activity of AP-NHS varies significantly with dosage levels. In animal models:
- Low Doses : Beneficial effects such as enhanced enzyme activity and modulation of gene expression were observed.
- High Doses : Adverse effects including cellular damage were noted, emphasizing the importance of determining an optimal therapeutic window for its application .
Metabolic Pathways
AP-NHS is involved in various metabolic pathways through its interactions with enzymes and cofactors. Its metabolism can lead to the production of intermediate metabolites that further participate in biochemical reactions, influencing metabolic flux within cells .
Transport and Distribution
The transport mechanisms of AP-NHS within biological systems are critical for its efficacy. It interacts with cellular transporters that facilitate its movement across membranes. The localization within specific cellular compartments significantly impacts its biological activity and interaction with target biomolecules .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-azidopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O4/c10-12-11-6-2-1-3-9(16)17-13-7(14)4-5-8(13)15/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHPYOOVTLZAOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456258 | |
Record name | 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478801-48-8 | |
Record name | 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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